1,3-dimethyl-1H-pyrazol-5-ol 1,3-dimethyl-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 3201-29-4
VCID: VC7824693
InChI: InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3
SMILES: CC1=CC(=O)N(N1)C
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol

1,3-dimethyl-1H-pyrazol-5-ol

CAS No.: 3201-29-4

Cat. No.: VC7824693

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-1H-pyrazol-5-ol - 3201-29-4

Specification

CAS No. 3201-29-4
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
IUPAC Name 2,5-dimethyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3
Standard InChI Key JXPVQFCUIAKFLT-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(N1)C
Canonical SMILES CC1=CC(=O)N(N1)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring (C₃H₃N₂) with methyl substituents at positions 1 and 3 and a hydroxyl group at position 5. Its molecular formula is C₅H₈N₂O, with a molecular weight of 112.13 g/mol. The hydroxyl group participates in tautomeric equilibria, favoring the keto form in polar solvents and the enol form in nonpolar environments .

Table 1: Key Physicochemical Properties

PropertyValue
Melting Point113–117°C
Boiling Point225.9°C
Density1.178 g/cm³
Solubility in WaterModerate (keto form)

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions. A patent (CN112279812A) describes a two-step process:

  • Step 1: Diethyl oxalate reacts with acetone in ethanol under sodium ethoxide catalysis at <15°C for 24 hours to form an intermediate.

  • Step 2: The intermediate undergoes cyclization with methylhydrazine in DMF at 40–50°C for 6 hours .

Table 2: Optimized Reaction Conditions from CN112279812A

ParameterStep 1Step 2
SolventEthanolDMF
CatalystSodium ethoxideNone
Temperature<15°C40–50°C
Reaction Time24 hours6 hours

This method achieves high purity (>95%) through reduced-pressure distillation, avoiding hazardous reagents .

Industrial-Scale Production

Continuous flow reactors improve yield scalability, with automated systems maintaining stringent temperature control (±2°C). Post-synthesis purification employs recrystallization from ethanol-water mixtures, yielding pharmaceutical-grade material .

Biological Activity and Pharmacological Applications

Table 3: Preclinical Data for Compound 28

ParameterResult
Effective Dose (ED₅₀)12 mg/kg (oral)
D2 Receptor Affinity>10 μM (no significant binding)
Toxicity ProfileLow acute toxicity (LD₅₀ > 500 mg/kg)

This dopamine-independent mechanism suggests reduced risk of extrapyramidal side effects, a common limitation of existing antipsychotics .

Antimicrobial and Anti-Inflammatory Activity

Derivatives of 1,3-dimethyl-1H-pyrazol-5-ol exhibit broad-spectrum antimicrobial activity, with MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. Anti-inflammatory efficacy parallels indomethacin in carrageenan-induced edema models, achieving 72% inhibition at 50 mg/kg .

Coordination Chemistry and Material Science Applications

Metal Complex Formation

The hydroxyl and adjacent nitrogen atoms enable bidentate ligand behavior. Reactions with transition metal salts yield complexes with applications in catalysis and magnetic materials:

Table 4: Representative Metal Complexes

Metal SaltSolventApplication
Cu(NO₃)₂·3H₂OEthanolOxidation catalysis
FeCl₃MeOH/H₂OMagnetic coordination polymers

Crystallographic studies reveal metal-ligand bond lengths of 1.92–1.98 Å, optimal for stabilizing coordination geometries .

Challenges and Future Directions

Synthetic Limitations

Current methods require stringent temperature control (<15°C) to prevent side reactions, complicating large-scale production. Advances in photoredox catalysis or enzymatic synthesis may mitigate these issues .

Pharmacological Optimization

While Compound 28 shows promise, its metabolic conversion to toxic byproducts (e.g., (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone) necessitates structural modifications to enhance metabolic stability .

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